pan-KRAS-IN-3

KRAS inhibitor pan-KRAS mutation coverage

Pan-KRAS-IN-3 (Example 84, CAS: 2875116-29-1, molecular weight 587.63 g/mol) is a small-molecule pan-KRAS inhibitor designed to target multiple oncogenic KRAS mutations, including G12A, G12C, G12D, G12R, G12S, G12V, G13D, and Q61H, as well as KRAS wild-type. The compound is part of a class of tetrahydropyridopyrimidine-based pan-KRAS inhibitors and is intended exclusively for research use.

Molecular Formula C33H32F3N5O2
Molecular Weight 587.6 g/mol
Cat. No. B12394382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-3
Molecular FormulaC33H32F3N5O2
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F
InChIInChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1
InChIKeyYFMORDIIDHJAKG-PPGPUPIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pan-KRAS-IN-3: Compound Profile and Baseline Characterization for Procurement Decisions in KRAS-Driven Cancer Research


Pan-KRAS-IN-3 (Example 84, CAS: 2875116-29-1, molecular weight 587.63 g/mol) is a small-molecule pan-KRAS inhibitor designed to target multiple oncogenic KRAS mutations, including G12A, G12C, G12D, G12R, G12S, G12V, G13D, and Q61H, as well as KRAS wild-type [1]. The compound is part of a class of tetrahydropyridopyrimidine-based pan-KRAS inhibitors and is intended exclusively for research use . Pan-KRAS-IN-3 is also a click chemistry reagent due to its terminal alkyne moiety, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAc) for bioconjugation or probe development [2].

Why Pan-KRAS-IN-3 Cannot Be Substituted by Narrow-Spectrum or Mutation-Specific KRAS Inhibitors in Research Settings


The KRAS oncogene is mutated in approximately 20% of all human cancers, yet mutation-specific inhibitors such as sotorasib (AMG510, G12C-specific) or MRTX1133 (G12D-specific) are ineffective against other common KRAS variants and can drive acquired resistance through secondary mutations or activation of alternative KRAS isoforms [1]. Pan-KRAS inhibitors like pan-KRAS-IN-3 are engineered to overcome this limitation by simultaneously targeting a broad spectrum of KRAS mutants and wild-type KRAS, which is critical in tumor models with co-existing KRAS alterations or KRAS amplification [2]. Substituting a pan-KRAS inhibitor with a mutation-specific inhibitor in research workflows risks incomplete pathway inhibition, obscures true biological effects, and may fail to replicate findings across heterogeneous KRAS-driven model systems. The quantitative differentiation between pan-KRAS-IN-3 and mutation-specific comparators is established in the evidence below.

Pan-KRAS-IN-3 Quantitative Evidence Guide: Differentiating Factors for Scientific Selection


Pan-KRAS Inhibitory Scope: Broader KRAS Mutant Coverage vs. Mutation-Specific Inhibitors

Pan-KRAS-IN-3, as a member of the tetrahydropyridopyrimidine pan-KRAS inhibitor class, targets KRAS wild-type and at least eight oncogenic mutants (G12A, G12C, G12D, G12R, G12S, G12V, G13D, Q61H) [1]. In contrast, mutation-specific inhibitors like sotorasib (AMG510) and adagrasib (MRTX849) are limited to the KRAS G12C mutant, while MRTX1133 targets only KRAS G12D [2].

KRAS inhibitor pan-KRAS mutation coverage

Click Chemistry Compatibility: Built-in Alkyne Handle Enables Bioconjugation and Probe Synthesis

Pan-KRAS-IN-3 contains a terminal alkyne group, permitting copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules [1]. This functionality is absent in most pan-KRAS inhibitors, such as BI-2865, MCB-294, and ADT-007, which lack click chemistry handles [2][3].

click chemistry CuAAc bioconjugation

Molecular Weight and Formula Consistency for Dosing Accuracy

The molecular weight of pan-KRAS-IN-3 is 587.63 g/mol (C33H32F3N5O2), as confirmed by multiple independent vendors . This precision is essential for accurate molar calculations in cell-based assays and in vivo studies, where small deviations can lead to significant errors in exposure estimates.

molecular weight formula dosing

Availability and Procurement Readiness: Established Supply Chain vs. Proprietary Clinical Candidates

Pan-KRAS-IN-3 is commercially available from multiple research-grade suppliers (MedChemExpress, TargetMol, AbMole), whereas many advanced pan-KRAS inhibitors (e.g., ERAS-4001, BI-2865) are restricted to clinical development and not purchasable for academic research [1][2].

procurement supply chain tool compound

Structural Novelty: Tetrahydropyridopyrimidine Scaffold with Potential IP and Differentiation Value

Pan-KRAS-IN-3 is a tetrahydropyridopyrimidine derivative, a chemotype distinct from the quinazoline-based pan-KRAS inhibitors (e.g., BI-2865) and the indole-based degrader series [1][2]. This scaffold difference may confer unique binding kinetics or selectivity profiles, though direct comparative data are currently unavailable.

scaffold tetrahydropyridopyrimidine IP

Note on Limited High-Strength Differential Evidence

At the time of this analysis, no peer-reviewed, quantitative biochemical or cellular IC50 data for pan-KRAS-IN-3 are publicly available. Consequently, direct head-to-head potency comparisons with other pan-KRAS inhibitors (e.g., BI-2865, MCB-294) cannot be made. Procurement decisions should be based on the compound's demonstrated class properties, click chemistry utility, and commercial availability rather than on empirically measured potency metrics.

evidence gap quantitative data IC50

Optimal Application Scenarios for Pan-KRAS-IN-3 Based on Differential Evidence


Development of Pan-KRAS Activity-Based Probes via Click Chemistry

Utilize pan-KRAS-IN-3's intrinsic alkyne group to synthesize biotinylated or fluorophore-labeled probes via CuAAc. These probes enable pull-down assays to identify pan-KRAS interactomes or imaging studies to visualize subcellular KRAS localization in live cells, a workflow not feasible with most other pan-KRAS inhibitors that lack click handles [1].

Screening Pan-KRAS Inhibitors in Heterogeneous KRAS-Mutant Tumor Models

Employ pan-KRAS-IN-3 as a tool compound to interrogate KRAS dependency in cell lines or patient-derived xenografts (PDX) harboring multiple KRAS mutations or KRAS amplification. The broad mutant coverage mitigates the risk of false-negative results due to unrecognized secondary KRAS variants, a common pitfall with mutation-specific inhibitors [2].

Backup Chemical Series for Medicinal Chemistry Campaigns

Incorporate pan-KRAS-IN-3 as a starting point for structure-activity relationship (SAR) studies aimed at optimizing a tetrahydropyridopyrimidine-based pan-KRAS inhibitor series. The distinct scaffold provides an alternative to quinazoline- and indole-based pan-KRAS inhibitors, potentially circumventing existing intellectual property and offering a novel chemical space for lead optimization [3].

Comparative Pharmacology Studies in KRAS Wild-Type Amplified Tumors

Evaluate pan-KRAS-IN-3 alongside mutation-specific inhibitors in tumor models characterized by KRAS wild-type amplification, a context where pan-KRAS inhibitors have demonstrated superior efficacy over single-mutant agents [4]. This application is supported by class-level evidence indicating that pan-KRAS inhibition is uniquely effective in KRAS-amplified settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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